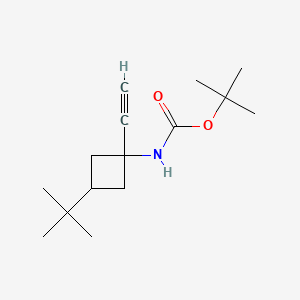
tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate: is an organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and 3-tert-butyl-1-ethynylcyclobutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-butyl carbamate: A simpler compound with similar functional groups but lacking the cyclobutyl and ethynyl moieties.
tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar tert-butyl group and ethynyl functionality but different overall structure.
Uniqueness
tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate is unique due to its combination of a cyclobutyl ring, ethynyl group, and tert-butyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
The compound tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate is a member of the carbamate class, which has been studied for various biological activities. This article delves into its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
Structure
The chemical structure of tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate can be represented as follows:
- Molecular Formula: C₁₃H₁₉NO₂
- Molecular Weight: 225.29 g/mol
Properties
- Solubility: Soluble in organic solvents.
- Stability: Stable under standard laboratory conditions.
Research indicates that tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate exhibits several biological activities, primarily through:
- Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of various enzymes involved in neurodegenerative processes.
- Cell Viability Enhancement: It has been reported to enhance cell viability in the presence of toxic agents such as amyloid-beta (Aβ) peptides.
In Vitro Studies
In vitro studies have demonstrated that this compound can protect astrocytes from Aβ-induced toxicity. The following table summarizes key findings from these studies:
| Study | Cell Type | Treatment | Result |
|---|---|---|---|
| Astrocytes | Aβ + Compound | Increased cell viability by 20% compared to Aβ alone | |
| Astrocytes | Compound alone | 100% cell viability at 100 µM |
In Vivo Studies
In vivo studies have provided insights into the compound's efficacy in animal models of Alzheimer's disease. Notably, it was tested alongside established treatments like galantamine. Key findings include:
- Reduction in Aβ Levels: The compound showed a decrease in Aβ levels, although not significantly different from controls.
- Cytokine Modulation: It reduced TNF-α production, indicating a potential anti-inflammatory effect.
Alzheimer's Disease Model
One significant case study involved the use of tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate in a scopolamine-induced model of Alzheimer's disease. Results indicated that while the compound did not significantly outperform galantamine, it did provide some protective effects against neurotoxicity induced by Aβ peptides.
Comparative Analysis with Other Compounds
Comparative studies have been conducted to evaluate the biological activity of this compound against other carbamates. The following table illustrates some comparative metrics:
Properties
Molecular Formula |
C15H25NO2 |
|---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate |
InChI |
InChI=1S/C15H25NO2/c1-8-15(9-11(10-15)13(2,3)4)16-12(17)18-14(5,6)7/h1,11H,9-10H2,2-7H3,(H,16,17) |
InChI Key |
QSBNAHSCOPJGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C1)(C#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















